BuChE-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BuChE-IN-4 is a multi-target inhibitor of acetylcholinesterase and butyrylcholinesterase, with oral activity and the ability to permeate the blood-brain barrier. It has shown significant potential in inhibiting these enzymes, which are crucial in the breakdown of neurotransmitters such as acetylcholine and butyrylcholine .
準備方法
The synthesis of BuChE-IN-4 involves a combination of flurbiprofen and isoniazide. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the reaction. The synthetic route is designed to enhance the bioactivity of the compound against acetylcholinesterase and butyrylcholinesterase . Industrial production methods would likely involve scaling up this synthetic route while ensuring the purity and consistency of the final product.
化学反応の分析
BuChE-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different oxidized forms of the compound, while substitution reactions could introduce new functional groups .
科学的研究の応用
BuChE-IN-4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and to develop new inhibitors with improved efficacy.
Biology: Researchers use this compound to understand the role of cholinesterases in biological systems and to explore its effects on various biological pathways.
作用機序
BuChE-IN-4 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the hydrolysis of acetylcholine and butyrylcholine, respectively. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . The molecular targets of this compound include the active sites of acetylcholinesterase and butyrylcholinesterase, where it binds and prevents the hydrolysis of the neurotransmitters .
類似化合物との比較
BuChE-IN-4 is unique in its dual inhibition of both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: Primarily inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase but with different efficacy profiles.
Galantamine: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
This compound stands out due to its balanced inhibition of both enzymes and its potential for fewer side effects compared to other inhibitors .
特性
分子式 |
C21H21BrFN3O4S |
---|---|
分子量 |
510.4 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methyl-[[7-(2-fluorophenyl)-2,2-dioxo-3,4-dihydrooxathiino[6,5-c]pyrazol-5-yl]methyl]amino]ethanol |
InChI |
InChI=1S/C21H21BrFN3O4S/c22-16-7-5-15(6-8-16)13-25(10-11-27)14-19-17-9-12-31(28,29)30-21(17)26(24-19)20-4-2-1-3-18(20)23/h1-8,27H,9-14H2 |
InChIキー |
LDIVPSYYUOVSCS-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)OC2=C1C(=NN2C3=CC=CC=C3F)CN(CCO)CC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。